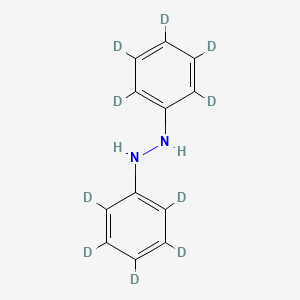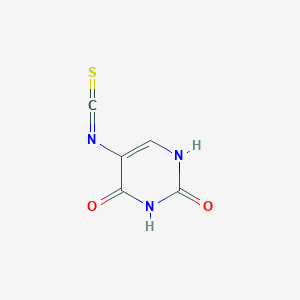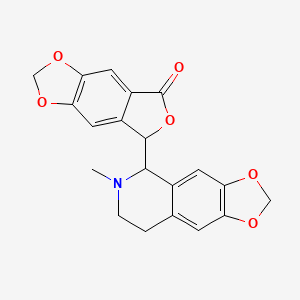
Thiols, C4-10, gamma-omega-perfluoro
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thiols, C4-10, gamma-omega-perfluoro typically involves the reaction of perfluoroalkyl iodides with thiourea, followed by hydrolysis to yield the desired thiol compound. The reaction conditions often require the use of solvents such as ethanol or methanol and are conducted under reflux conditions .
Industrial Production Methods
Industrial production of these thiols involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Thiols, C4-10, gamma-omega-perfluoro undergo various chemical reactions, including:
Oxidation: Thiols can be oxidized to disulfides using oxidizing agents like hydrogen peroxide or iodine.
Reduction: Disulfides can be reduced back to thiols using reducing agents such as dithiothreitol or sodium borohydride.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group replaces a leaving group in a substrate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine; typically conducted in aqueous or organic solvents.
Reduction: Dithiothreitol, sodium borohydride; usually performed in aqueous or alcoholic solutions.
Substitution: Alkyl halides, tosylates; reactions often carried out in polar aprotic solvents.
Major Products
Oxidation: Disulfides
Reduction: Thiols
Substitution: Alkyl thiols
Applications De Recherche Scientifique
Thiols, C4-10, gamma-omega-perfluoro have a wide range of applications in scientific research:
Chemistry: Used as building blocks in the synthesis of complex organic molecules and as reagents in various chemical reactions.
Biology: Employed in the modification of biomolecules and as probes in biochemical assays.
Medicine: Investigated for their potential use in drug delivery systems and as therapeutic agents.
Industry: Utilized in the production of specialty chemicals, coatings, and surfactants
Mécanisme D'action
The mechanism of action of Thiols, C4-10, gamma-omega-perfluoro involves the interaction of the thiol group with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in proteins and other biomolecules, leading to modifications that affect their function. These interactions can influence various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Thiols, C4-20, gamma-omega-perfluoro
- Perfluoroalkyl (C2-C8)ethyl mercaptan
- 3,3,4,4,4-pentafluorobutane-1-thiol
Uniqueness
Thiols, C4-10, gamma-omega-perfluoro are unique due to their specific chain length and the presence of a perfluorocarbon chain, which imparts distinct chemical properties such as high thermal stability and resistance to chemical reactions. These properties make them particularly valuable in applications requiring robust and durable materials .
Propriétés
Numéro CAS |
68140-18-1 |
|---|---|
Formule moléculaire |
C4H5F5S |
Poids moléculaire |
180.14 g/mol |
Nom IUPAC |
3,3,4,4,4-pentafluorobutane-1-thiol |
InChI |
InChI=1S/C4H5F5S/c5-3(6,1-2-10)4(7,8)9/h10H,1-2H2 |
Clé InChI |
WEILNYJKAUGBAU-UHFFFAOYSA-N |
SMILES canonique |
C(CS)C(C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


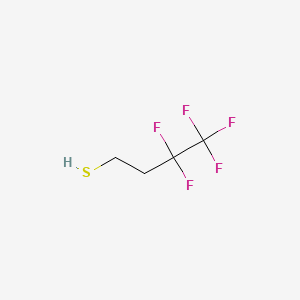
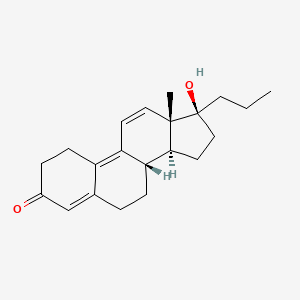
![{3-[(1E)-2-cyanoeth-1-en-1-yl]phenyl}boronic acid](/img/structure/B13408528.png)
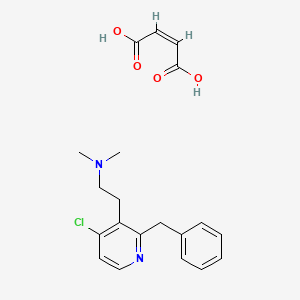

![[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 2,3,4-trihydroxybenzoate](/img/structure/B13408542.png)
![ethyl (6S,8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B13408547.png)
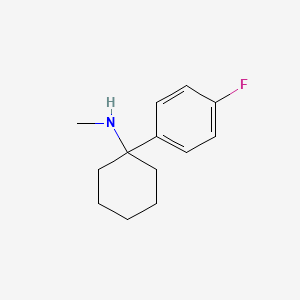
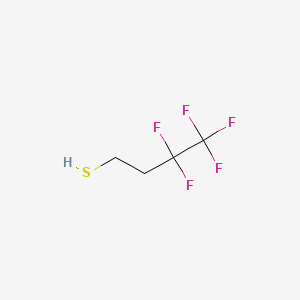

![methyl 2-[2-[(E)-5-hydroxypent-2-enyl]-3-oxocyclopentyl]acetate](/img/structure/B13408566.png)
